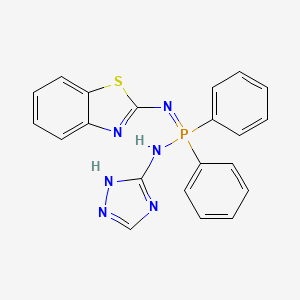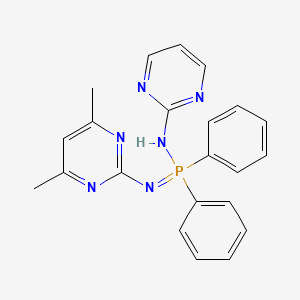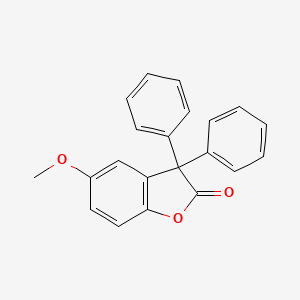![molecular formula C23H21N2O2P B4329265 N-[(diphenylphosphoryl)(2-furyl)methyl]-3-methylpyridin-2-amine](/img/structure/B4329265.png)
N-[(diphenylphosphoryl)(2-furyl)methyl]-3-methylpyridin-2-amine
描述
N-[(diphenylphosphoryl)(2-furyl)methyl]-3-methylpyridin-2-amine, also known as DFMA, is a chemical compound that has gained attention in the scientific community for its potential applications in research. DFMA is a phosphoramidate prodrug that is designed to target cancer cells specifically.
作用机制
N-[(diphenylphosphoryl)(2-furyl)methyl]-3-methylpyridin-2-amine works by targeting the folate receptor on cancer cells. The prodrug is designed to be activated by an enzyme that is present in high levels in cancer cells. Once activated, this compound releases a toxic payload that selectively kills cancer cells while sparing healthy cells. This mechanism of action makes this compound a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in healthy cells, making it a promising candidate for cancer treatment. In vitro studies have shown that this compound is effective in killing cancer cells that overexpress the folate receptor. In vivo studies have also shown promising results, with this compound demonstrating significant antitumor activity in animal models.
实验室实验的优点和局限性
One of the main advantages of N-[(diphenylphosphoryl)(2-furyl)methyl]-3-methylpyridin-2-amine is its selectivity for cancer cells that overexpress the folate receptor. This makes it a promising candidate for cancer treatment with minimal side effects. However, this compound is a complex molecule that requires careful synthesis and purification, making it difficult to produce in large quantities. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential limitations.
未来方向
There are several future directions for research on N-[(diphenylphosphoryl)(2-furyl)methyl]-3-methylpyridin-2-amine. One area of interest is the development of more efficient synthesis methods to produce this compound in larger quantities. Another area of interest is the optimization of the prodrug design to increase its selectivity for cancer cells. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential limitations. Overall, this compound has shown promising results in cancer research and is a promising candidate for further study.
科学研究应用
N-[(diphenylphosphoryl)(2-furyl)methyl]-3-methylpyridin-2-amine has been shown to have potential applications in cancer research. Specifically, it has been found to be effective in targeting cancer cells that overexpress the folate receptor. This receptor is overexpressed in many types of cancer cells, making it an attractive target for cancer therapies. This compound has been shown to selectively deliver a toxic payload to cancer cells while sparing healthy cells, making it a promising candidate for cancer treatment.
属性
IUPAC Name |
N-[diphenylphosphoryl(furan-2-yl)methyl]-3-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N2O2P/c1-18-10-8-16-24-22(18)25-23(21-15-9-17-27-21)28(26,19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-17,23H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPRQMKAWHJVCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(C2=CC=CO2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N2O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3-endo)-8-{3-[(4-methylbenzyl)amino]benzoyl}-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B4329187.png)
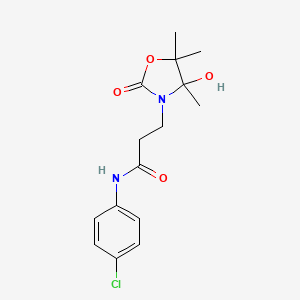
![8-[4-(2-methoxyethyl)phenyl]-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4329207.png)
![8-(4-butylphenyl)-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4329215.png)
![8-[4-(3-hydroxypropyl)phenyl]-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4329219.png)
![8-[4-(4-hydroxybutyl)phenyl]-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4329221.png)
![3-[(triphenylphosphoranylidene)amino]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B4329224.png)
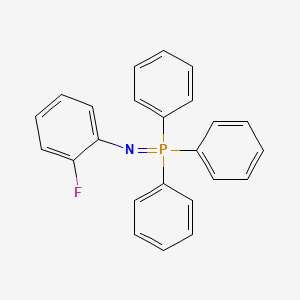

![N-[(diphenylphosphoryl)(4-nitrophenyl)methyl]-6-methylpyridin-2-amine](/img/structure/B4329258.png)
![tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate)](/img/structure/B4329268.png)
